molecular formula C21H18ClN7O B14962063 4-chloro-N-(4-{3-[(4,6-dimethylpyrimidin-2-yl)amino]-1H-1,2,4-triazol-5-yl}phenyl)benzamide

4-chloro-N-(4-{3-[(4,6-dimethylpyrimidin-2-yl)amino]-1H-1,2,4-triazol-5-yl}phenyl)benzamide

Cat. No.: B14962063
M. Wt: 419.9 g/mol
InChI Key: HYYXXYJJUMEHQC-UHFFFAOYSA-N
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Description

4-chloro-N-(4-{3-[(4,6-dimethylpyrimidin-2-yl)amino]-1H-1,2,4-triazol-5-yl}phenyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a 4-chlorophenyl group and a triazolylphenyl group, which is further substituted with a dimethylpyrimidinylamino group. The intricate structure of this compound suggests its potential utility in medicinal chemistry, particularly in the development of novel therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4-{3-[(4,6-dimethylpyrimidin-2-yl)amino]-1H-1,2,4-triazol-5-yl}phenyl)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the 4,6-dimethylpyrimidin-2-ylamine, which is then reacted with 1H-1,2,4-triazole-5-carboxylic acid to form the triazolyl intermediate. This intermediate is subsequently coupled with 4-chlorobenzoyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, industrial methods may employ microwave-assisted synthesis to reduce reaction times and improve overall productivity .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(4-{3-[(4,6-dimethylpyrimidin-2-yl)amino]-1H-1,2,4-triazol-5-yl}phenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: The benzamide moiety can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation can produce a corresponding carboxylic acid .

Scientific Research Applications

4-chloro-N-(4-{3-[(4,6-dimethylpyrimidin-2-yl)amino]-1H-1,2,4-triazol-5-yl}phenyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-{3-[(4,6-dimethylpyrimidin-2-yl)amino]-1H-1,2,4-triazol-5-yl}phenyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(4-{3-[(4,6-dimethylpyrimidin-2-yl)amino]-1H-1,2,4-triazol-5-yl}phenyl)benzamide
  • 4-chloro-N-(4-{3-[(4,6-dimethylpyrimidin-2-yl)amino]-1H-1,2,4-triazol-5-yl}phenyl)acetamide

Uniqueness

4-chloro-N-(4-{3-[(4,6-dimethylpyrimidin-2-yl)amino]-1H-1,2,4-triazol-5-yl}phenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C21H18ClN7O

Molecular Weight

419.9 g/mol

IUPAC Name

4-chloro-N-[4-[3-[(4,6-dimethylpyrimidin-2-yl)amino]-1H-1,2,4-triazol-5-yl]phenyl]benzamide

InChI

InChI=1S/C21H18ClN7O/c1-12-11-13(2)24-20(23-12)27-21-26-18(28-29-21)14-5-9-17(10-6-14)25-19(30)15-3-7-16(22)8-4-15/h3-11H,1-2H3,(H,25,30)(H2,23,24,26,27,28,29)

InChI Key

HYYXXYJJUMEHQC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC2=NNC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl)C

Origin of Product

United States

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